molecular formula C20H19N3O2S B2458134 N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 483309-75-7

N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2458134
CAS No.: 483309-75-7
M. Wt: 365.45
InChI Key: AZOUCKVOFYWNPS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)15-8-10-17(11-9-15)22-19(25)13-26-20-21-12-18(23(20)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOUCKVOFYWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure

The compound's structure can be represented as follows:

N 4 acetylphenyl 2 1 methyl 5 phenyl 1H imidazol 2 yl sulfanyl acetamide\text{N 4 acetylphenyl 2 1 methyl 5 phenyl 1H imidazol 2 yl sulfanyl acetamide}

Anticancer Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. A study synthesized various imidazole derivatives and assessed their cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Key findings include:

  • Cytotoxicity : The synthesized compounds showed varying degrees of cytotoxicity, with some exhibiting significant effects against HT-29 cells compared to MCF-7 cells.
  • Mechanism : The mechanism of action involved apoptosis induction, as evidenced by DNA fragmentation assays.

Table 1 summarizes the IC50 values for selected compounds derived from similar structures:

Compound IDCell LineIC50 (µM)
11HT-295.0
12MCF-715.0
13HT-293.5

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A recent study highlighted its effectiveness against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.625 to 62.5 µM against Gram-positive bacteria.

Table 2 presents the antimicrobial activity data:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625
Escherichia coli31.250

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized multiple derivatives and tested them against human cancer cell lines.
    • Results indicated that compounds with specific substitutions on the imidazole ring showed enhanced cytotoxicity.
  • Antimicrobial Efficacy :
    • A comparative study with standard antibiotics revealed that the compound exhibited superior activity against resistant strains of bacteria.
    • The mechanism of action was proposed to involve inhibition of protein synthesis and disruption of cell wall integrity.

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